2-(Benzyl(methyl)amino)-1-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)ethanone
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Overview
Description
2-(Benzyl(methyl)amino)-1-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)ethanone is a complex organic compound characterized by its unique structure, which includes benzyl, methyl, and tert-butyldimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyl(methyl)amino)-1-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)ethanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups on the phenyl ring are protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Formation of the Ethanone Backbone:
Final Assembly: The final step involves the coupling of the protected phenyl ring with the ethanone backbone under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyl(methyl)amino)-1-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(Benzyl(methyl)amino)-1-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-(Benzyl(methyl)amino)-1-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyl(methyl)amino)-1-(3,4-dihydroxyphenyl)ethanone: Similar structure but lacks the tert-butyldimethylsilyl protection.
2-(Benzyl(methyl)amino)-1-(3,4-dimethoxyphenyl)ethanone: Contains methoxy groups instead of tert-butyldimethylsilyl groups.
Uniqueness
The presence of tert-butyldimethylsilyl groups in 2-(Benzyl(methyl)amino)-1-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)ethanone provides unique properties, such as increased stability and resistance to hydrolysis, making it distinct from similar compounds.
Properties
Molecular Formula |
C28H45NO3Si2 |
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Molecular Weight |
499.8 g/mol |
IUPAC Name |
2-[benzyl(methyl)amino]-1-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]ethanone |
InChI |
InChI=1S/C28H45NO3Si2/c1-27(2,3)33(8,9)31-25-18-17-23(19-26(25)32-34(10,11)28(4,5)6)24(30)21-29(7)20-22-15-13-12-14-16-22/h12-19H,20-21H2,1-11H3 |
InChI Key |
XMQKLTWAGRGSLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)C(=O)CN(C)CC2=CC=CC=C2)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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